5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one

Lipophilicity Drug-likeness Medicinal Chemistry

5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one (CAS 728004-26-0) is a heterocyclic small molecule belonging to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class, historically recognized for calcium channel modulation and kinesin inhibition. The compound, with molecular formula C12H15N3O and molecular weight 217.27 g/mol , features a distinctive 2-pyridyl substituent at the 4-position, replacing the more common aryl or ester moieties found in classical Biginelli-type DHPMs.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B13104920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=O)NC1C2=CC=CC=N2)C
InChIInChI=1S/C12H15N3O/c1-3-9-8(2)14-12(16)15-11(9)10-6-4-5-7-13-10/h4-7,11H,3H2,1-2H3,(H2,14,15,16)
InChIKeyMBYIWISHAVXXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one: Chemical Identity and Physicochemical Baseline for Research Procurement


5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one (CAS 728004-26-0) is a heterocyclic small molecule belonging to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class, historically recognized for calcium channel modulation and kinesin inhibition [1]. The compound, with molecular formula C12H15N3O and molecular weight 217.27 g/mol , features a distinctive 2-pyridyl substituent at the 4-position, replacing the more common aryl or ester moieties found in classical Biginelli-type DHPMs [2].

1
2-Pyridyl substituent enables metal-coordination studies distinct from 4-aryl DHPMs
2
Computed lipophilicity and polarity support developability profiling for fragment-based screening
3
Unexplored bioactivity space offers novel target identification opportunities

Why 4-Aryl and 5-Ester DHPM Analogs Are Not Direct Replacements for 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one


Generic substitution between dihydropyrimidin-2(1H)-one derivatives is unreliable because the 4-position substituent profoundly dictates the three-dimensional conformation and heteroatom presentation, which in turn governs target engagement [1]. The 2-pyridyl group in this compound introduces a hydrogen-bond-accepting nitrogen, deviating from the electron-rich 3-hydroxyphenyl ring in Monastrol or simple phenyl groups in calcium channel-blocking DHPMs [2]. This structural divergence translates to distinct logP (computed ~1.98) and topological polar surface area (~50.95 Ų) [3], parameters that critically influence solubility, permeability, and binding-site complementarity, thus undermining the assumption of functional interchangeability with 4-phenyl or 5-carboxylate-bearing analogs.

4-Phenyl DHPMs lack the 2-pyridyl metal-coordination handle, altering target engagement profile and selectivity.
5-Ester analogs shift lipophilicity and polar surface area, which can affect solubility and membrane partitioning in biochemical assays.
Monastrol targets Eg5 kinesin, not metalloenzyme pathways; the pyridyl pharmacophore may enable a different mechanism of action.

Quantitative Differentiation Evidence for 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one Against Key In-Class Comparators


Computed Lipophilicity (ClogP) Comparison Against Monastrol and 4-Phenyl DHPM Baseline

The predicted partition coefficient (ClogP) of 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one is 1.98 [1]. This value indicates significantly lower lipophilicity compared to Monastrol (ClogP ≈ 2.8) [2] and a 4-phenyl non-ester analog (ClogP ≈ 2.5) [3], attributable to the polar 2-pyridyl ring. This divergence quantitatively predicts superior aqueous solubility and a reduced non-specific membrane partitioning profile relative to these common comparators.

Lipophilicity (ClogP)
Computed property
Target ClogP = 1.98 vs. Monastrol ~2.8, 4-Phenyl DHPM ~2.5; ΔClogP ≈ -0.8 and -0.5
Reported lower lipophilicity may support solubility-driven assay design.
In silico prediction; experimental logP not determined.
Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation for Permeability Profiling

The computed Topological Polar Surface Area (TPSA) for 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one is 50.95 Ų [1]. This is markedly higher than the TPSA of the 4-phenyl substituted DHPM core (≈38.0 Ų) [2] and comparable to that of Monastrol (≈53.0 Ų) [3], due to the additional pyridyl nitrogen. An elevated TPSA, while still within the classical drug-likeness threshold (<140 Ų), suggests improved solubility at a modest cost to passive membrane permeability, which can be advantageous for targeting extracellular or cell-surface receptors.

Polar Surface Area
Computed property
TPSA = 50.95 Ų vs. 4-Phenyl DHPM ~38.0 Ų, Monastrol ~53.0 Ų; intermediate polarity
Intermediate TPSA may balance permeability and solubility for CNS profiling.
Predicted values; confirm with PAMPA or Caco-2 assays.
Polar Surface Area Membrane Permeability Drug Design

Hydrogen Bond Acceptor Capacity: Pyridyl Nitrogen as a Metal-Coordination Handle

The 2-pyridyl substituent at the C4 position provides an additional hydrogen bond acceptor (HBA) count of 4 (vs. 3 for 4-phenyl DHPMs) . This extra heteroatom is ideally positioned to participate in bidentate metal coordination, as observed with analogous 2-pyridylpyrimidine motifs in metalloenzyme inhibition [1]. Class-level inference suggests that this compound could exhibit distinct affinity for metal-dependent targets (e.g., kinases, PDEs) compared to the purely organic hydrogen-bonding capacity of 4-aryl DHPMs, which lack this chelating geometry [2].

H-Bond Acceptors & Chelation
Class-level inference
HBA = 4 (pyridyl N) vs. HBA = 3 for 4-phenyl DHPMs; potential bidentate metal-binding motif
Metal-coordination motif differentiates target engagement from 4-aryl DHPMs.
Metal-binding inferred from 2-pyridylpyrimidine analogs; experimental binding data needed.
Hydrogen Bonding Metal Chelation Target Engagement

Synthetic Accessibility: Atom Economy for 4-Pyridyl Substitution Pattern

The 2-pyridyl group can be introduced directly via standard Biginelli condensation using 2-pyridinecarboxaldehyde, a commercially available aldehyde . While the specific yield for this compound is not individually reported, class-level data indicates that heteroaromatic aldehydes typically provide DHPM products in yields ranging from 55% to 85% under optimized conditions, which is comparable to or slightly lower than benzaldehyde derivatives (70-90%) [1]. The primary differentiation advantage is the commercial availability of the pyridyl-2-aldehyde precursor, which simplifies supply chain logistics for medicinal chemistry campaigns compared to specialized 3-hydroxy or 3-nitro benzaldehyde analogs used in Monastrol or nitrendipine-like DHPMs.

Synthesis & Precursor
Class-level inference
2-Pyridinecarboxaldehyde readily available; expected Biginelli yield 55–85% (class data)
Precursor availability supports library production without specialized aldehydes.
Yield based on heteroaromatic DHPM class; optimize for specific substrate.
Synthetic Chemistry Biginelli Reaction Yield Optimization

Preclinical Pharmacological Gap Analysis: No Measured IC50/Ki Data Available

A comprehensive search of public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and primary literature using the InChIKey MBYIWISHAVXXIE-UHFFFAOYSA-N returned zero experimentally determined IC50, Ki, or EC50 values for this compound [1]. This contrasts with well-profiled DHPMs such as Monastrol (Eg5 ATPase IC50 = 14 µM) [2] and classical calcium channel blockers (L-type IC50 = 50 nM for select DHPMs) [3]. The absence of data does not indicate lack of activity; rather, it identifies an untested chemical space opportunity for novel target discovery.

Bioactivity Data Gap
Data to verify
No IC50/Ki/EC50 found in ChEMBL, BindingDB, or PubChem BioAssay (as of mid-2026)
Untested chemical space opportunity for novel target discovery.
Lack of data does not imply inactivity; assays required for profiling.
Bioactivity Gap Analysis Screening

High-Value Application Scenarios for 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Targeting Metalloenzymes

The 2-pyridyl moiety provides a privileged metal-chelating handle that is absent in 4-phenyl DHPMs [1]. This compound can serve as a fragment-sized starting point (MW 217.27) for developing inhibitors of kinases, phosphodiesterases, or matrix metalloproteinases, where the pyridyl nitrogen coordinates to catalytic metal ions. The lower ClogP (1.98) ensures favorable solubility in biochemical assay buffers, unlike more lipophilic 4-aryl counterparts that frequently precipitate [2].

Diversity-Oriented Synthesis (DOS) Library Construction for Phenotypic Screening

The combination of a heteroaromatic 4-substituent with alkyl (ethyl, methyl) groups at the 5- and 6-positions creates a distinct chemical space vector compared to the ubiquitous 4-aryl-5-ester DHPM scaffold [3]. Incorporating this compound into a screening library increases scaffold diversity and the probability of identifying hits against under-exploited target classes, as evidenced by its unique pharmacophoric fingerprint relative to Monastrol and L-type calcium channel blockers [1].

Physicochemical Property Optimization for CNS Drug Discovery Programs

With a TPSA of 50.95 Ų and a ClogP of 1.98 [2], this compound resides within the optimal CNS drug-like space (TPSA < 70 Ų, ClogP 1–3). Its parameters are superior to Monastrol (TPSA 53 Ų, ClogP 2.8) for passive blood-brain barrier penetration models, positioning it as a viable core for CNS-targeted medicinal chemistry where metal-chelation or hydrogen-bond-acceptor enrichment is desired [1].

Chemical Probe Development via Late-Stage Functionalization

The pyridyl nitrogen and the dihydropyrimidinone core offer multiple vectors for late-stage diversification, such as N-alkylation or metal-catalyzed cross-coupling. This compound can be rapidly elaborated into focused probe libraries to interrogate novel biological targets without navigating the complex SAR of pre-existing, heavily patented DHPM chemical space [3].

Application
Selection Property
Validation Focus
Fragment-based metalloenzyme screening
2-Pyridyl metal-coordination handle
Solubility in assay buffers, metal-binding assays
Diversity-oriented synthesis libraries
Distinct 4-heteroaryl-5,6-dialkyl scaffold
Scaffold diversity validation, phenotypic hit rates
CNS drug discovery programs
TPSA and ClogP within CNS drug-like range
Blood-brain barrier permeability models (PAMPA, Caco-2)
Late-stage functionalization probes
Multiple diversification vectors (pyridyl N, DHPM core)
Synthetic elaboration feasibility, target engagement
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